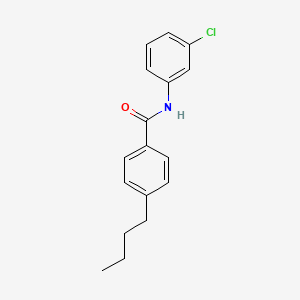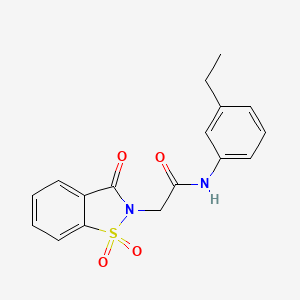![molecular formula C16H17N3O2 B4192671 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4192671.png)
3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, also known as DMP, is a heterocyclic compound that has gained attention in scientific research due to its potential pharmacological properties. DMP belongs to the pyrazolopyrimidine family and has a molecular weight of 286.33 g/mol.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is not fully understood, but it has been suggested that it may act on various cellular pathways. In the study by Li et al., 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine was found to inhibit the activation of the NF-κB pathway, which is known to play a crucial role in the production of pro-inflammatory cytokines. Another study by Zhang et al. reported that 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine could induce apoptosis in human hepatocellular carcinoma cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in different experimental models. In a study by Wang et al., 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine was found to reduce the levels of pro-inflammatory cytokines and improve the survival rate in a sepsis-induced mouse model. Another study by Guo et al. reported that 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine could protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine also has some limitations, including its limited solubility in water and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, including its potential use in the treatment of various diseases, such as cancer, inflammation, and pain. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine, as well as its potential side effects. Additionally, the development of novel synthetic methods for 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine may also lead to the discovery of new pharmacological properties.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been studied extensively for its potential pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. In a study conducted by Li et al., 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study by Zhang et al. reported that 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine could induce apoptosis in human hepatocellular carcinoma cells by activating the mitochondrial pathway. Additionally, 3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has also been investigated for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-11(2)19-16(18-10)13(9-17-19)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZZZBSTZJDBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4192602.png)

![N-(2-{1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192612.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4192628.png)
![ethyl 4-{[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4192635.png)

![N-(2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethyl)-1-adamantanecarboxamide](/img/structure/B4192643.png)
![ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4192644.png)
![N-(5-chloro-2-methylphenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4192654.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine](/img/structure/B4192655.png)
![N~1~-ethyl-N~1~-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1,3-thiazol-4-yl)-L-alaninamide hydrochloride](/img/structure/B4192660.png)